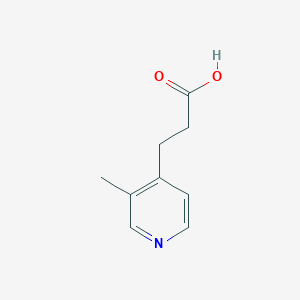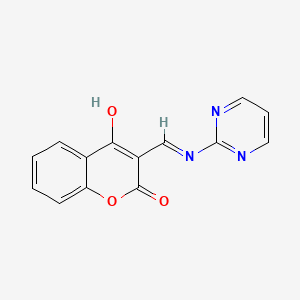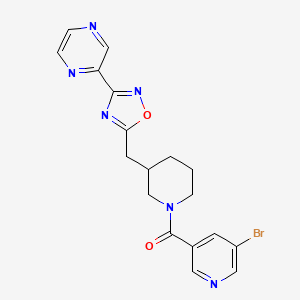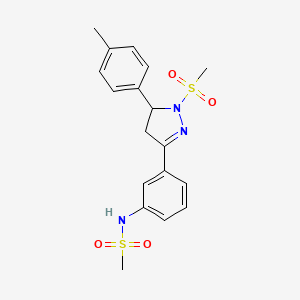![molecular formula C10H9N5S B2413270 8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)
8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GI-566536 is a novel small-molecule compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of stress-induced gastric ulceration. This compound is known for its antioxidant properties, which play a crucial role in mitigating oxidative stress in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GI-566536 involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route includes:
Formation of Intermediate A: This step involves the reaction of a primary amine with an aldehyde under acidic conditions to form an imine.
Reduction to Intermediate B: The imine is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Cyclization to Form GI-566536: The amine undergoes cyclization with a suitable electrophile under controlled conditions to yield GI-566536.
Industrial Production Methods: Industrial production of GI-566536 typically employs high-performance liquid chromatography (HPLC) for the purification of the final product. This method ensures high purity and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions: GI-566536 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of GI-566536.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the original substituent
Scientific Research Applications
GI-566536 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying antioxidant mechanisms and oxidative stress.
Biology: Investigated for its role in modulating oxidative stress in biological systems.
Medicine: Potential therapeutic agent for treating stress-induced gastric ulceration and other oxidative stress-related conditions.
Industry: Utilized in the development of antioxidant formulations for pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of GI-566536 involves its antioxidant properties, which help in neutralizing reactive oxygen species (ROS) and reducing oxidative stress. The compound targets key enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, thereby enhancing their activity and protecting cells from oxidative damage .
Comparison with Similar Compounds
GI-566537: Another antioxidant compound with similar structural features but differing in its specific functional groups.
GI-566538: A derivative with enhanced solubility and bioavailability.
Uniqueness of GI-566536: GI-566536 stands out due to its specific structural configuration, which provides optimal antioxidant activity and stability. Its unique ability to modulate multiple oxidative stress pathways makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
10-thia-3,4,5,6,8-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-2-4-7-6(3-1)8-9-12-13-14-15(9)5-11-10(8)16-7/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSZEAJBPAOIRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
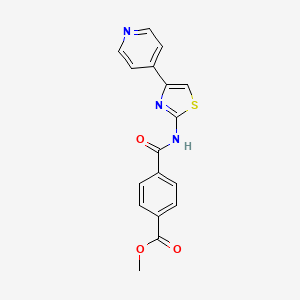
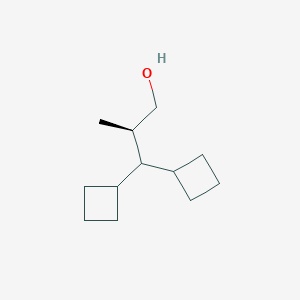
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)
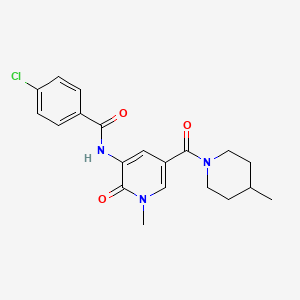
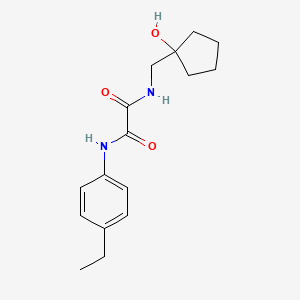
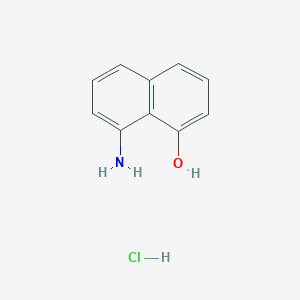

![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B2413197.png)
![6-[4-[2-(2-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2413200.png)
